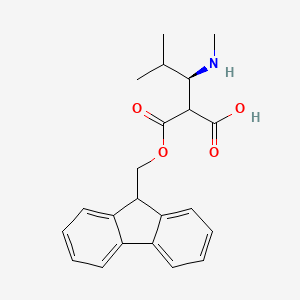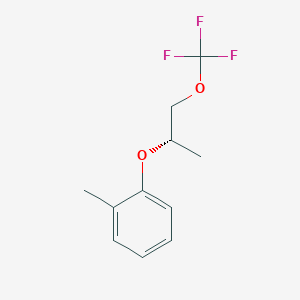
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-2-yl group, which is further connected to a benzene ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxy group:
Attachment to the propan-2-yl group: The trifluoromethoxy group is then attached to a propan-2-yl group through a nucleophilic substitution reaction.
Coupling with the benzene ring: The final step involves coupling the intermediate product with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: The enantiomer of the compound with a different spatial arrangement of atoms.
1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: A compound without the (S) configuration, lacking stereochemistry.
1-Methyl-2-((1-(methoxy)propan-2-yl)oxy)benzene: A similar compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The (S) configuration also contributes to its specific interactions with biological targets, differentiating it from its enantiomers and other similar compounds.
Propiedades
Fórmula molecular |
C11H13F3O2 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
1-methyl-2-[(2S)-1-(trifluoromethoxy)propan-2-yl]oxybenzene |
InChI |
InChI=1S/C11H13F3O2/c1-8-5-3-4-6-10(8)16-9(2)7-15-11(12,13)14/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
HATAUXRBSIQHDG-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=CC=C1O[C@@H](C)COC(F)(F)F |
SMILES canónico |
CC1=CC=CC=C1OC(C)COC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
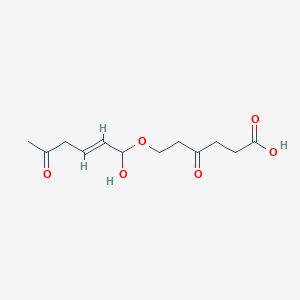

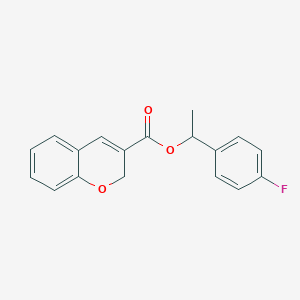
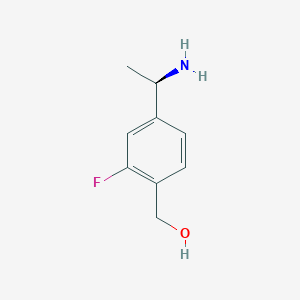
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
